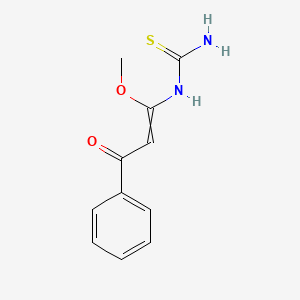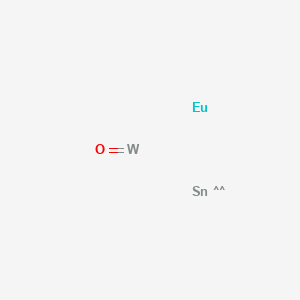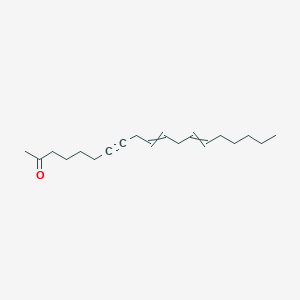
Nonadeca-10,13-dien-7-YN-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonadeca-10,13-dien-7-YN-2-one is a chemical compound known for its unique structure and properties. It is a ketone with 19 carbon atoms and features both double and triple bonds, making it an interesting subject for chemical research. This compound has been identified as a trail-following pheromone in certain termite species, specifically Glossotermes oculatus .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nonadeca-10,13-dien-7-YN-2-one typically involves a series of organic reactions. One common method includes the use of alkyne and alkene precursors, which are subjected to specific reaction conditions to form the desired compound. The process may involve steps such as:
Alkyne Addition: Adding an alkyne to an alkene under controlled conditions.
Hydrogenation: Partial hydrogenation to achieve the desired level of saturation.
Oxidation: Using oxidizing agents to introduce the ketone functional group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Nonadeca-10,13-dien-7-YN-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Applications De Recherche Scientifique
Nonadeca-10,13-dien-7-YN-2-one has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of ketones with multiple unsaturated bonds.
Biology: The compound’s role as a trail-following pheromone in termites makes it valuable for studying insect behavior and communication.
Medicine: Research into its potential biological activities and interactions with biological molecules is ongoing.
Industry: It may be used in the development of pest control strategies, leveraging its pheromone properties to manage termite populations
Mécanisme D'action
The mechanism by which Nonadeca-10,13-dien-7-YN-2-one exerts its effects involves its interaction with specific receptors in the target organisms. In termites, the compound is detected by chemoreceptors, triggering trail-following behavior. The molecular targets include olfactory receptors that are sensitive to the unique structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecatrienol: Another trail-following pheromone found in termites, but with a different structure and fewer carbon atoms.
Neocembrene: A diterpene also used by termites for communication.
Uniqueness
Nonadeca-10,13-dien-7-YN-2-one is unique due to its combination of double and triple bonds, as well as its specific role in termite communication. Unlike other pheromones, it has a distinct structure that makes it highly specific to certain termite species .
Propriétés
Numéro CAS |
61481-32-1 |
|---|---|
Formule moléculaire |
C19H30O |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
nonadeca-10,13-dien-7-yn-2-one |
InChI |
InChI=1S/C19H30O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h7-8,10-11H,3-6,9,12,15-18H2,1-2H3 |
Clé InChI |
XBRMLTSEMQMWHB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCC=CCC#CCCCCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


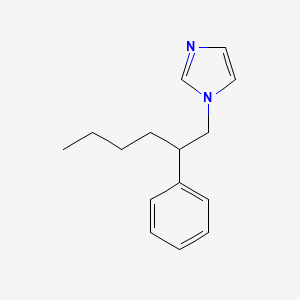
![benzoic acid;[(1R,2R)-2-(hydroxymethyl)cycloheptyl]methanol](/img/structure/B14585149.png)
![4-{2-[4-(2-Iminopyridin-1(2H)-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14585155.png)

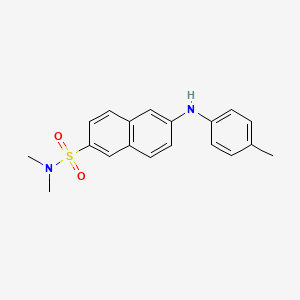
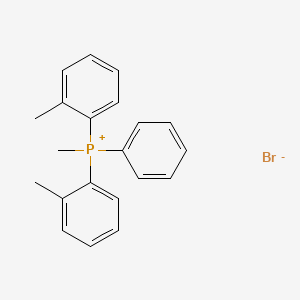
![[(2,2,4,4-Tetramethylpentane-3-sulfinyl)methyl]benzene](/img/structure/B14585181.png)
![Morpholine, 4-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14585188.png)
![Acetamide, N-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-](/img/structure/B14585197.png)
